2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid
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Overview
Description
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid is a compound of significant interest in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules. The compound’s structure and properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzo[d][1,3]dioxole derivatives with amino acids or their derivatives. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid
- 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid
- 3-(benzo[d][1,3]dioxol-5-yl)-2-propenoic acid
Uniqueness: What sets 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid apart from similar compounds is its specific structural configuration, which can influence its reactivity, bioactivity, and overall properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-amino-3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(12,10(13)14)5-7-2-3-8-9(4-7)16-6-15-8/h2-4H,5-6,12H2,1H3,(H,13,14) |
InChI Key |
KUHHQKOJDDCWIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)(C(=O)O)N |
Origin of Product |
United States |
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